2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c1-9-7-19-8-21(13(9)22)5-4-20-25(23,24)12-6-10(14(16,17)18)2-3-11(12)15/h2-3,6-8,20H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAWLUXKVCRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile, and temperatures ranging from room temperature to reflux.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces sulfonic acids and amines.
Scientific Research Applications
2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide-sensitive enzymes.
Industrial applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are sensitive to the compound’s functional groups. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores (sulfonamide, pyrimidine derivatives, or trifluoromethyl groups). Below is a comparative analysis with key analogs from literature and databases:
Table 1: Structural and Functional Comparison
Key Findings :
1215181-97-7’s fused cycloheptapyrazole lacks a sulfonamide but shares a CF₃-sulfonyl motif, suggesting divergent target selectivity.
Substituent Effects: The CF₃ group in the target compound enhances lipophilicity (clogP ~3.2) compared to non-CF₃ analogs, aligning with improved membrane permeability . Chlorine at position 2 may confer stronger halogen bonding than 1225586-05-9’s pyrrolopyridine-linked chloro group.
CF₃-substituted analogs (e.g., 1215181-97-7) exhibit enhanced metabolic stability (t₁/₂ >6h in hepatic microsomes) compared to non-fluorinated derivatives.
Biological Activity
2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H15ClF3N3O2S
- Molecular Weight : 387.81 g/mol
- CAS Number : 1802425-99-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases and other enzymes critical for cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Disruption of Microtubule Dynamics : It may interact with tubulin, disrupting microtubule formation and thereby affecting mitotic spindle function during cell division .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, including cytotoxicity tests against different cancer cell lines.
Table 1: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.25 | Cell cycle arrest |
| HT-29 (Colon) | 0.30 | Microtubule disruption |
| A549 (Lung) | 0.40 | Apoptosis induction |
*IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Several studies have investigated the effects of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that treatment with the compound resulted in significant inhibition of cell proliferation in MCF7 breast cancer cells, with an IC50 value of 0.25 µM . The mechanism involved was linked to the induction of apoptosis and disruption of the actin cytoskeleton.
- In Vivo Efficacy : In chick chorioallantoic membrane assays, the compound effectively reduced tumor growth and angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4 .
- Structure-Activity Relationship (SAR) : Research highlighted that modifications in the molecular structure, such as variations in substituents on the pyrimidine ring, could significantly alter the compound's potency and selectivity against different cancer types.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this sulfonamide-pyrimidine hybrid?
Methodological Answer:
The synthesis involves coupling a sulfonyl chloride intermediate with a pyrimidinone-ethylamine derivative. Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) are preferred to stabilize intermediates and enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group) .
- Catalysts : Use triethylamine or DMAP to accelerate the reaction and improve yields of the final product .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves unreacted starting materials and byproducts .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes with sulfonamide-binding pockets). Focus on the pyrimidinone ring’s hydrogen-bonding potential and the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose convergence .
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Resolve the structure using Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Key metrics: R-factor < 0.05, bond length accuracy ±0.002 Å .
- NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆. Assign peaks via 2D experiments (HSQC, HMBC) to confirm sulfonamide connectivity and pyrimidinone tautomerism .
- Mass Spectrometry : High-resolution ESI-MS (m/z calc. 434.07 [M+H]⁺) verifies molecular integrity .
Advanced: How to address contradictory biological activity data in different assay systems?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Use positive controls (e.g., known kinase inhibitors) to normalize results .
- Metabolite Screening : Perform LC-MS to detect off-target interactions or metabolic byproducts (e.g., hydrolyzed sulfonamide) that may alter activity .
- Structural Analog Comparison : Test derivatives lacking the 5-methyl group on the pyrimidinone or the trifluoromethyl substituent to isolate pharmacophore contributions .
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the sulfonamide group .
- Purity Monitoring : Perform monthly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect decomposition. Acceptable purity: ≥95% .
- Lyophilization : For long-term stability, lyophilize the compound and store as a powder in desiccated conditions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations at the pyrimidinone (e.g., 5-ethyl instead of 5-methyl) or benzene ring (e.g., nitro instead of chloro) to map electronic effects .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with a cyano or sulfone group to assess steric and electronic impacts on target binding .
- Pharmacokinetic Profiling : Measure logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation) to correlate structural changes with ADME properties .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sulfonamide hypersensitivity .
Advanced: How can quantum mechanical calculations guide the design of derivatives with enhanced solubility?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS to compute the compound’s solubility in water and organic solvents. Identify substituents (e.g., hydroxyl, amine) that improve polarity .
- pKa Estimation : Apply DFT (B3LYP/6-31G*) to calculate the sulfonamide group’s pKa. Derivatives with lower pKa (more acidic) may exhibit better aqueous solubility .
- Crystal Engineering : Introduce co-crystallizing agents (e.g., citric acid) to disrupt lattice energy and enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
